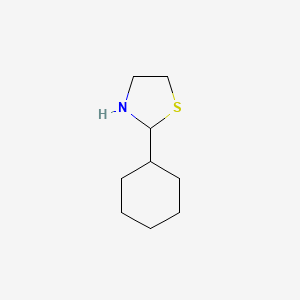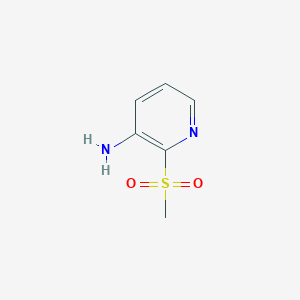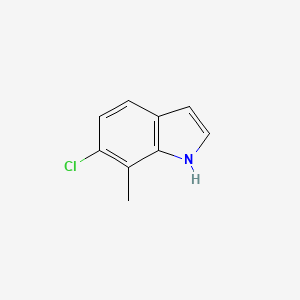
6-Chloro-7-methyl-1H-indole
Übersicht
Beschreibung
6-Chloro-7-methyl-1H-indole is a member of indoles . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in the field of organic chemistry. Various classical and advanced synthesis methods for indoles have been reported . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 7th position of the indole ring . The indole ring itself is a heterocyclic compound consisting of a benzene ring fused to a pyrrole ring .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 193.63 . The IUPAC name is this compound-2-carbaldehyde . The InChI code is 1S/C10H8ClNO/c1-6-9(11)3-2-7-4-8(5-13)12-10(6)7/h2-5,12H,1H3 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Indole derivatives, including those related to 6-Chloro-7-methyl-1H-indole, have diverse applications in various fields. They are used in synthesis and structural analysis employing techniques like NMR, FT-IR, UV–Visible spectroscopy, and X-ray diffraction (XRD) studies. These methods help evaluate molecular structures, bond angles, lengths, and space groups. Density Functional Theory (DFT) is also used for studying optimized geometry, vibrational analysis, and molecular electrostatic potential (Tariq et al., 2020).
Structural Investigations of Derivatives
- Structural investigations of indole derivatives, including those structurally similar to this compound, are conducted using one-pot synthesis reactions. These studies focus on crystalline structures, molecular conformations, and the effects of substituent positioning on these structures (Yamuna et al., 2010).
Photoreaction Studies
- Photoreaction studies involving indole compounds and halocompounds are conducted to generate products with redshifted fluorescence. These reactions are fundamental for developing new fluorophores, protein labeling agents, and bioactive indole derivatives (Ladner et al., 2014).
Development of Antifouling Materials
- Indole derivatives are synthesized for use in environmentally friendly antifouling acrylic metal salt resins. These derivatives exhibit antibacterial and algae inhibiting properties, making them suitable for use in marine environments (Chunhua et al., 2020).
Reactivity Analysis
- Studies on the nucleophilic reactivities of indoles, including compounds similar to this compound, are conducted to understand their coupling reactions and kinetics. These analyses are crucial in synthetic organic chemistry for developing new synthesis methods and understanding reaction mechanisms (Lakhdar et al., 2006).
Electronic Absorption Spectra Analysis
- The electronic absorption spectra of substituted indoles are studied to understand their spectral properties. Such research is significant in the field of molecular spectroscopy and helps in understanding the electronic transitions in these compounds (Rao et al., 1989).
Peroxide Oxidation Studies
- Research on the peroxide oxidation of indole to oxindole by chloroperoxidase catalysis is conducted to understand the enzymatic oxidation mechanisms. Such studies are relevant in biochemistry and enzymology (Corbett & Chipko, 1979).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include 6-chloro-7-methyl-1h-indole, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities . This suggests that this compound could potentially affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the broad biological activities of indole derivatives , it can be inferred that the effects of this compound could be diverse, depending on the specific targets and pathways it interacts with.
Eigenschaften
IUPAC Name |
6-chloro-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-8(10)3-2-7-4-5-11-9(6)7/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVDZGZOHOXWKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483513 | |
| Record name | 6-Chloro-7-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57817-09-1 | |
| Record name | 6-Chloro-7-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57817-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-7-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



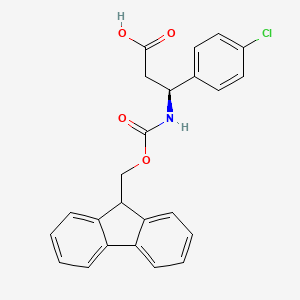


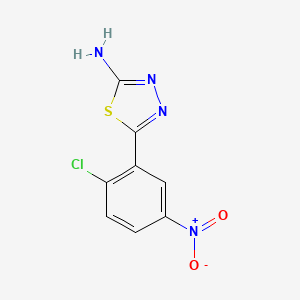
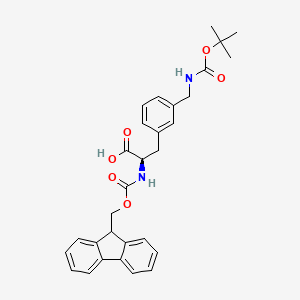
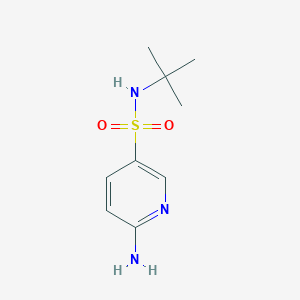
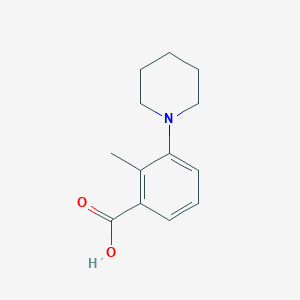



![[(4-Methoxybenzoyl)thio]acetic acid](/img/structure/B1366871.png)
